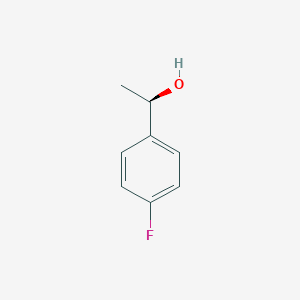

(R)-1-(4-Fluorophenyl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357381 | |

| Record name | (R)-1-(4-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101219-68-5 | |

| Record name | (R)-1-(4-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Acyl Donor (Para-Chlorophenol Esters)

The acyl donor, para-chlorophenol ester, is synthesized via Steglich esterification. In a representative example:

-

Reactants : Para-chlorophenol (128 g, 1 mol), acetic acid (72 g, 1.2 mol), DCC (247.5 g, 1.2 mol), and DMAP (2.44 g, 0.02 mol) in dichloromethane.

-

Conditions : Stirring at 25°C for 10 hours.

This step is critical for ensuring high reactivity in the subsequent resolution phase. Alternative acyl donors (e.g., propionate, butyrate) follow analogous procedures.

Dynamic Kinetic Resolution Reaction

The DKR step integrates lipase-mediated kinetic resolution with acidic resin-catalyzed racemization:

-

Reactants : 1-(4-Fluorophenyl)ethanol (70 g, 0.5 mol), para-chlorophenol acetate (93.5 g, 1.1 mol), lipase CRL (3 g), and acidic resin CD550 (6 g) in toluene.

-

Conditions : 45°C for 12 hours.

-

Outcome : R-1-(4-Fluorophenyl)ethanol acetate (86.8 g, 95.4% yield, 99.8% ee).

The acidic resin CD550 replaces noble metal catalysts (e.g., Rh, Ru), reducing costs and enabling catalyst reuse. Its macroporous structure facilitates simultaneous racemization of the undesired S-enantiomer and selective acylation of the R-enantiomer.

Hydrolysis to this compound

The final step involves alkaline hydrolysis of the ester:

-

Reactants : R-1-(4-Fluorophenyl)ethanol acetate (91 g) in methanol-LiOH (1:1 v/v).

-

Conditions : Reflux until complete conversion.

Table 1. Key Parameters of the DKR Process

| Step | Reactants/Catalysts | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Acyl Donor Synthesis | Para-chlorophenol, acetic acid | 25°C, 10 h | 92.3 | N/A |

| DKR Reaction | Lipase CRL, CD550 resin | 45°C, 12 h | 95.4 | 99.8 |

| Hydrolysis | LiOH in MeOH/H2O | Reflux | 93.3 | 99.6 |

Advantages Over Traditional Synthesis Methods

Prior methods relied on kinetic resolution alone, which caps yields at 50%, or noble metal-catalyzed DKR, which incurs high costs ($300–$500/g for Rh). The patented approach addresses these limitations:

-

Cost Efficiency : Acidic resin CD550 costs <$50/kg and is reusable for >5 cycles without activity loss.

-

Sustainability : Eliminates toxic solvents (e.g., THF) and heavy metals.

-

Scalability : Achieves >99% ee in a single step, avoiding multi-step purification.

Analytical Validation of Enantiomeric Purity

Chiral recognition techniques, such as infrared depletion spectroscopy and resonant two-photon ionization, confirm enantiomeric purity. These methods distinguish diastereomeric adducts formed between this compound and chiral alcohols (e.g., 2-butanol), providing spectral fingerprints for ee quantification.

Industrial Feasibility and Applications

The DKR method’s mild conditions (35–70°C) and atmospheric pressure make it suitable for large-scale production. This compound serves as a precursor to serotonin receptor antagonists (e.g., M100907) and other neuropharmacological agents . Its industrial adoption is evidenced by patent filings from major pharmaceutical manufacturers.

Chemical Reactions Analysis

Oxidation

(R)-1-(4-Fluorophenyl)ethanol can be oxidized to (R)-1-(4-Fluorophenyl)ethanone [3, 12].

- Reagents: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

- Product: (R)-1-(4-Fluorophenyl)ethanone.

Reduction

The compound can be further reduced to (R)-1-(4-Fluorophenyl)ethane.

- Reagents: Reducing agents such as sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) are typically used.

- Product: (R)-1-(4-Fluorophenyl)ethane.

Substitution

The hydroxyl group of this compound can be substituted with other functional groups.

- Reagents: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM can be used.

- Product: The product varies depending on the reagent used, resulting in different substituted derivatives.

Biocatalytic Reduction

This compound can be produced by enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone using a novel carbonyl reductase [6, 11]. Enzymatic reductions using alcohol dehydrogenases (ADH) have been explored for their selectivity and environmentally friendly nature.

Esterification

R-1-(4-fluorophenyl)ethanol can be used to create esters through reaction with an acyl donor . A synthetic method involves using lipase as a biologic resolution catalyst and acidic resin as a racemization catalyst, with p-chlorophenol ester as an acyl donor, to conduct dynamic kinetic resolution to obtain R-1-(4-fluorophenyl)ethanol ester .

Hydrogenolysis

One-pot combination of alcohol dehydrogenase-catalyzed asymmetric reduction of 2-azido ketones and Palladium nanoparticle-catalyzed hydrogenation .

Other Reactions

Scientific Research Applications

Common Synthetic Routes

- Reduction of Ketones : A prevalent method involves reducing (R)-1-(4-Fluorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH). This reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to maintain stereochemistry.

- Dynamic Kinetic Resolution : This method employs lipase as a biological resolution catalyst combined with acidic resins as racemization catalysts. It allows for the efficient production of (R)-1-(4-Fluorophenyl)ethanol with high selectivity and yield, making it suitable for industrial applications .

Industrial Production

In industrial settings, continuous flow processes are utilized to enhance efficiency and yield. Enzymatic reduction methods using alcohol dehydrogenases (ADH) have also been explored for their selectivity and eco-friendliness.

Chemistry

- Chiral Building Block : this compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that are essential in drug development and material science.

Biology

- Biochemical Assays : The compound is investigated for its potential as a ligand in biochemical assays. Its ability to bind selectively to specific receptors or enzymes makes it valuable in studying biological pathways and mechanisms.

- Kinetic Studies : The chiral nature of this compound makes it an excellent substrate for kinetic studies involving bacterial dehydrogenases, aiding in understanding enzyme mechanisms and substrate specificity.

Medicine

- Pharmaceutical Development : There is ongoing research into the use of this compound in developing pharmaceuticals, particularly chiral drugs. Its structural characteristics can enhance the efficacy and safety profiles of drug candidates .

Industry

- Fine Chemicals Production : The compound is utilized as an intermediate in the manufacture of agrochemicals and fragrances. Its unique properties allow for the synthesis of various fine chemicals that are important in multiple industrial applications.

Study 1: Chiral Recognition

Research has demonstrated that this compound forms diastereomeric adducts with 2-butanol, showcasing its potential in chiral recognition studies. These findings contribute to understanding molecular interactions essential for drug design .

Study 2: Enzymatic Applications

A study exploring the use of this compound as a substrate for bacterial dehydrogenases highlighted its role in kinetic resolution processes, providing insights into enzyme specificity and reaction mechanisms.

Mechanism of Action

The mechanism by which ®-1-(4-Fluorophenyl)ethanol exerts its effects depends on its application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, influencing their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (S)-1-(4-Fluorophenyl)ethanol

- Structural similarity : The S -enantiomer (CAS: 101219-73-2) shares identical molecular formula and functional groups but exhibits opposite stereochemistry.

- Functional divergence :

- Chiral recognition : Gas-phase R2PI spectroscopy reveals distinct diastereomeric complexes with butan-2-ol, highlighting enantioselective interactions. The R -enantiomer forms more stable adducts due to favorable CH/π interactions with the fluorophenyl group .

- Synthetic utility : The S -enantiomer is less commonly utilized in industrial processes, as the R -form often provides higher enantiomeric excess (e.e. >99%) in catalytic reductions .

Halogen-Substituted Analogs

(R)-1-(4-Chlorophenyl)ethanol (CAS: 75968-40-0)

- Structural difference : Chlorine replaces fluorine at the para position.

- Reactivity : The electron-withdrawing Cl group enhances acidity of the hydroxyl (pKa ~12.5 vs. ~13.2 for F-substituted), accelerating esterification but reducing stability in basic conditions .

- Applications : Used in antiviral drug intermediates, though less favored due to environmental persistence of chlorinated byproducts .

(R)-1-(3-Fluorophenyl)ethanol (CAS: 126534-33-6)

- Positional isomerism : Fluorine at the meta position disrupts molecular planarity.

- Conformational effects: The meta-F group induces torsional strain in aryl-ethanol systems, reducing crystallinity compared to the para-substituted analog .

Functional Group Variations

(R)-1-(4-Trifluoromethylphenyl)ethanol

- Electron-deficient aryl : The CF₃ group intensifies electron withdrawal, lowering the LUMO energy and enhancing reactivity in SN2 displacements .

- Thermal stability : Decomposes at 120°C (vs. 150°C for the F-substituted analog) due to steric hindrance from the bulky CF₃ group .

(R)-2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride (CAS: 1185198-25-7)

Substituent Position and Bioactivity

- Ortho- vs. para-fluoro derivatives: Ortho-substituted analogs (e.g., (S)-1-(2-fluorophenyl)ethanol) exhibit reduced insecticidal activity (1/5th of DDT) due to steric clashes in enzyme binding pockets . Para-substituted analogs (e.g., this compound) show enhanced antifungal activity (IC₅₀ = 2.1 µM vs. Candida albicans) due to optimal hydrophobic interactions .

Pharmaceutical Relevance

- γ-Secretase modulators: this compound-derived esters (e.g., compound 28 in Scheme 3) exhibit 10-fold higher potency than chlorinated analogs in Alzheimer’s disease models .

- Antifungal metabolites: Fungal biotransformation yields hydroxylated azetidinones with retained R-configuration, demonstrating stereochemical fidelity in microbial systems .

Material Science

- Crystallinity : The para-fluoro group promotes planar molecular conformations, enabling high-quality single crystals (P 1 symmetry) for X-ray diffraction studies .

Biological Activity

(R)-1-(4-Fluorophenyl)ethanol is a chiral compound with significant biological activity and applications in medicinal chemistry. Its unique properties, influenced by the presence of a fluorine atom and its stereochemistry, make it a valuable candidate for various biochemical and pharmaceutical studies.

This compound can be synthesized through several methods, including biocatalytic processes that enhance its enantioselectivity. For example, the enantioselective reduction of 1-(4-fluorophenyl)ethanone using biocatalysts like Daucus carota cells has been reported to yield (S)-(-)-1-(4-fluorophenyl)ethanol with high optical purity (up to 98% ee) and moderate yields (55%) under optimized conditions . This biotransformation approach highlights the compound's potential in green chemistry applications.

The biological activity of this compound primarily stems from its ability to act as a ligand in various biochemical assays. The fluorine atom enhances its binding affinity to specific receptors and enzymes, potentially influencing their activity. This property is particularly relevant in drug discovery, where the compound can serve as a lead structure for developing new pharmaceuticals.

Antiviral Potential

One notable application of this compound is its role as an intermediate in synthesizing compounds targeting the CCR5 chemokine receptor, which is crucial in HIV infection. Research indicates that derivatives of this compound can exhibit protective effects against HIV by blocking this receptor .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation, making them suitable candidates for developing new anticancer therapies. The mechanism involves interaction with specific cellular pathways that regulate cell growth and apoptosis .

Study 1: Enantioselective Synthesis

In a study focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, researchers utilized Daucus carota cells as biocatalysts. The findings indicated that varying the reaction conditions, such as the type of reducing agent used (e.g., glucose or ethanol), significantly impacted both yield and optical purity. The optimal conditions resulted in a yield of 66% with 98% ee when glucose was used .

Study 2: Biocatalytic Reduction

Another study explored the biocatalytic reduction of 1-(4-fluorophenyl)ethanone using Pseudomonas crispum. The results demonstrated that under specific conditions, yields could reach up to 76% for the (R)-enantiomer, showcasing the compound's versatility in synthetic applications .

Comparative Analysis with Related Compounds

| Compound Name | Yield (%) | Optical Purity (%) | Biological Activity |

|---|---|---|---|

| This compound | 66 | 98 | Antiviral & anticancer potential |

| (S)-(-)-1-(4-Fluorophenyl)ethanol | 55 | 98 | CCR5 receptor antagonist |

| 1-(4-Fluorophenyl)ethanone | N/A | N/A | Precursor for enantioselective synthesis |

Q & A

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

-

Methodology :

-

DoE (Design of Experiments) : Use fractional factorial designs to optimize temperature, catalyst ratio, and agitation speed.

-

Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

-

Stability Studies : Assess raw material degradation under storage conditions (e.g., 4°C vs. ambient).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.